5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
5-tert-butyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)7-4-5-8-9(6-7)13-10(14)12-8/h4-6H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSVTYRUIVMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469688 | |
| Record name | 5-tert-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99840-59-2 | |
| Record name | 5-tert-Butyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of benzimidazol-2(3H)-one derivatives generally involves the cyclization of o-phenylenediamine derivatives with carbonyl sources, such as urea, phosgene, or orthocarbonates, under acidic or basic conditions. For the tert-butyl substituted derivatives, the starting materials are typically 4-amino-3-(tert-butyl)aniline or related substituted o-phenylenediamines.
Preparation Methods Reported in Literature
Method Using Tetraalkyl Orthocarbonates and Acid Catalysis
A prominent method adapted from processes for related benzimidazol-2(3H)-ones involves reacting substituted o-phenylenediamines with tetraalkyl orthocarbonates (e.g., tetraethyl orthocarbonate) in the presence of an acid catalyst. This method is noted for its relatively mild conditions and avoidance of highly toxic reagents like phosgene.
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- Cyclization Step: 4-(tert-butyl)benzene-1,2-diamine is reacted with tetraethyl orthocarbonate in the presence of an acid (e.g., hydrochloric acid, sulfuric acid, or organic acids like p-toluene sulfonic acid).
- Hydrolysis Step: The intermediate formed is then treated with acid to yield the benzimidazol-2(3H)-one core.
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- Temperature: Typically ambient to reflux conditions (25–95°C).
- Solvent: Can be performed in solvent or solvent-free conditions.
- Acid Catalyst: Mineral acids (HCl, H2SO4) or organic acids.
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- Avoids toxic reagents such as phosgene.
- Potential for one-pot synthesis.
- High purity and good yields.
Example Yield: Yields around 70–80% have been reported for analogous compounds using this approach.
Base-Catalyzed Stobbe Condensation Followed by Cyclization
Another method involves a multi-step synthesis starting from low-cost substituted aromatic aldehydes or ketones, followed by condensation reactions such as the Stobbe condensation to install the tert-butyl group and subsequent cyclization to form the benzimidazole ring.
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- Use of bases like potassium tert-butoxide or sodium methoxide.
- Solvents such as methanol, ethanol, or acetonitrile.
- Temperature control between 50–55°C.
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- Step 1: Stobbe condensation of substituted aromatic aldehydes with appropriate esters.
- Step 2: Cyclization under acidic or basic conditions to form the benzimidazol-2(3H)-one.
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- Uses inexpensive starting materials.
- Avoids hazardous reagents.
- Suitable for large-scale production.
Isothiocyanate and Diamine Coupling Followed by Cyclization
A more recent synthetic strategy involves the coupling of isothiocyanate derivatives with substituted benzene-1,2-diamines, followed by intramolecular cyclization mediated by carbodiimides such as N,N′-diisopropylcarbodiimide (DIC).
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- Preparation of isothiocyanate intermediates from epoxides and sodium azide.
- Protection and reduction steps to obtain amines.
- Coupling with substituted o-phenylenediamines.
- Cyclization using carbodiimide reagents.
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- Solvents: Acetonitrile, dichloromethane.
- Temperature: Reflux or controlled heating.
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- Versatile for various substituted benzimidazoles.
- Good control over substitution pattern.
- Moderate to high yields.
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- Multi-step synthesis.
- Requires careful handling of intermediates.
References: This method is detailed in recent medicinal chemistry research focusing on benzimidazole derivatives with tert-butyl substituents.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Tetraalkyl Orthocarbonate Cyclization | 4-(tert-butyl)benzene-1,2-diamine | Tetraethyl orthocarbonate, Acid | 25–95°C, solvent or solvent-free | 70–80 | Mild, avoids toxic reagents, one-pot | Acid handling, moderate reaction time |
| Base-Catalyzed Stobbe Condensation | Aromatic aldehydes, esters | Potassium tert-butoxide, solvents | 50–55°C, base catalysis | Up to 85 | Low-cost, scalable, high yield | Multi-step, requires purification |
| Isothiocyanate-Diamine Coupling | Epoxides, substituted diamines | DIC, TBDMS protection | Reflux, multiple steps | Moderate | Versatile substitution, good control | Complex, multi-step |
Research Findings and Notes
- The orthocarbonate method is favored for industrial scalability due to the avoidance of phosgene and related toxic reagents, offering a safer and more environmentally friendly process.
- The base-catalyzed condensation route is advantageous for cost-sensitive large-scale synthesis and provides excellent yields with fewer purification steps.
- The isothiocyanate coupling approach offers synthetic flexibility for diverse benzimidazole derivatives, including those with tert-butyl groups, but is more suited for research-scale synthesis due to its complexity.
- Reaction parameters such as choice of acid/base, solvent, temperature, and reaction time significantly affect the yield and purity of the final compound.
- One-pot reactions combining cyclization and hydrolysis steps improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of 5-(tert-butyl)-1H-benzo[d]imidazol-2(3H)-one as a quorum sensing inhibitor against Pseudomonas aeruginosa, a pathogen known for its resistance to antibiotics. The compound has been evaluated in the context of adjuvant therapy, enhancing the efficacy of existing antibiotics like ciprofloxacin and tobramycin. In vitro evaluations demonstrated that derivatives of this compound can significantly reduce virulence factors in P. aeruginosa, suggesting a promising avenue for combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole ring can lead to enhanced biological activity. For instance, substituents at specific positions on the ring have been shown to influence potency against P. aeruginosa strains, with certain configurations yielding up to 15-fold increases in activity compared to baseline compounds . This insight is crucial for the rational design of more effective antimicrobial agents.
Materials Science
Polymeric Applications
this compound has also been investigated for its potential use in polymeric materials. Its ability to form coordination complexes with metals has implications for developing novel materials with tailored properties. For example, studies have demonstrated its utility in forming metal-organic frameworks (MOFs), which can be used for gas storage and separation technologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications at Position 5
Substituents at position 5 of the benzimidazolone scaffold significantly impact physicochemical and biological properties. Key analogs include:
Table 1: Substituent-Specific Comparisons
Physicochemical Properties
- Melting Points : Bulky substituents (e.g., tert-butyl) may lower melting points compared to polar groups (hydrosulfonyl, CF₃), though direct data are lacking. Methyl derivatives exhibit exceptionally high melting points (>300°C) due to strong intermolecular interactions .
- Solubility : Sulfonyl and boronic ester groups improve aqueous solubility, whereas tert-butyl and CF₃ enhance lipophilicity .
Biological Activity
5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.24 g/mol
- CAS Number : 99840-59-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cell proliferation and survival, making it a candidate for anti-cancer applications.
- Protein Interaction Modulation : It has been shown to affect protein-protein interactions, particularly in the context of oncogenic pathways, such as the BCL6 co-repressor interaction in diffuse large B-cell lymphoma (DLBCL) .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of benzimidazole have shown significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines with IC₅₀ values in the micromolar range .
Antimicrobial Activity
Research indicates that compounds within this class may also possess antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Case Studies
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BCL6 Inhibition in Lymphoma Models :
A study reported the development of benzimidazolone inhibitors that target BCL6, leading to significant reductions in cancer cell viability in lymphoma xenograft models following oral administration . This underscores the potential of this compound as a therapeutic agent in hematological malignancies. -
Cytotoxicity Against Leukemia :
Another investigation demonstrated that derivatives similar to this compound exhibited greater cytotoxicity than doxorubicin against various leukemia cell lines, indicating a promising alternative for chemotherapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one, and how is its structure confirmed?
- Methodology : The compound can be synthesized via alkylation of benzimidazol-2-one derivatives using tert-butyl bromide under mild conditions with tetra-n-butylammonium bromide as a catalyst. Characterization involves ¹H/¹³C NMR for proton and carbon environments, IR spectroscopy for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹), and HRMS for molecular weight confirmation . Crystallinity and purity are assessed via melting point analysis (e.g., derivatives with tert-butyl groups often exhibit high melting points >300°C) .
Q. How can researchers ensure the purity of synthesized this compound?
- Methodology : Purity is validated using HPLC with a C18 column and UV detection (λ = 254 nm), optimized with acetonitrile/water gradients. TLC (silica gel, ethyl acetate:hexane = 1:2) provides rapid purity checks. Residual solvents are quantified via headspace GC-MS .
Q. What analytical techniques are critical for distinguishing this compound from its analogs?
- Methodology : ¹H NMR identifies tert-butyl protons as a singlet at δ ~1.3 ppm. X-ray crystallography resolves steric effects of the tert-butyl group on the benzimidazolone core. DFT calculations (B3LYP/6-31G*) compare experimental and theoretical bond angles to confirm structural uniqueness .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology : Employ factorial design (e.g., 2³ design) to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Computational tools like COMSOL Multiphysics model reaction kinetics, while ICReDD’s reaction path search (quantum chemical calculations) identifies energy barriers for alkylation steps .
Q. How do electronic and steric effects of the tert-butyl group influence the compound’s reactivity in further functionalization?
- Methodology : Hammett substituent constants (σₚ) quantify electronic effects. DFT-derived Fukui indices predict electrophilic/nucleophilic sites. Experimentally, compare reactivity of tert-butyl-substituted derivatives with methyl or phenyl analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with solid-state NMR for crystalline samples. Use machine learning (e.g., Chemprop) to predict spectra and identify outliers in literature datasets .
Q. How can the compound’s stability under physiological conditions be evaluated for potential pharmacological applications?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring degradation. DSC/TGA analyzes thermal decomposition (e.g., tert-butyl group loss above 200°C). In vitro metabolic stability is assessed using liver microsomes and LC-MS/MS .
Q. What computational approaches predict biological targets for this compound?
- Methodology : Molecular docking (AutoDock Vina) screens against kinase or protease targets. QSAR models correlate substituent effects (e.g., logP, polar surface area) with activity. Validate predictions via enzyme inhibition assays (e.g., IC₅₀ for NF-κB inhibition) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
